2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one is a complex organic compound with a molecular formula of C12H17N5O6. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the purine ring system followed by the introduction of the amino group and the sugar moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesisers. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds like this one.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products
The major products formed from these reactions include various purine derivatives with different functional groups, which can have distinct biological and chemical properties.
Scientific Research Applications
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its role in nucleic acid structure and function, as well as its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use in antiviral and anticancer therapies, given its structural similarity to nucleoside analogues used in these treatments.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is similar to that of other nucleoside analogues, which are used as antiviral and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, used in various biochemical processes.
2-amino-9-(2-hydroxyethoxy)-5H-purin-6-one: A structurally similar compound with different functional groups.
Uniqueness
What sets 2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H19N5O6 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C13H19N5O6/c1-22-2-3-23-9-6(4-19)24-12(8(9)20)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-9,12,19-20H,2-4H2,1H3,(H2,14,17,21)/t6-,7?,8-,9-,12-/m1/s1 |
InChI Key |
DQZXNLOSGQCAEG-LYECJJOESA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=NC3=O)N)CO |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3C2=NC(=NC3=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.